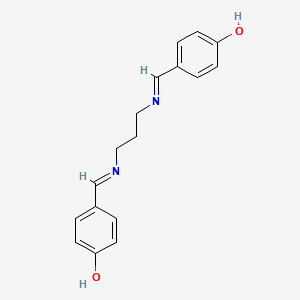
Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- is a complex organic compound with the molecular formula C17H18N2O2. It is characterized by the presence of phenol groups linked through a 1,3-propanediylbis(nitrilomethylidyne) bridge. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imine linkage.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The imine linkages can be reduced to amines using reducing agents.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and π-π interactions with target molecules, while the imine linkages can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- can be compared with other similar compounds such as:
Phenol, 4,4’-(1,2-ethanediylbis(nitrilomethylidyne))bis-: Differing by the length of the alkyl chain linking the phenol groups.
Phenol, 4,4’-(1,4-butanediylbis(nitrilomethylidyne))bis-: Featuring a longer alkyl chain compared to the 1,3-propanediyl linkage.
Phenol, 4,4’-(1,3-propanediylbis(aminomethylidyne))bis-: Having amine linkages instead of imine linkages.
The uniqueness of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
126948-53-6 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
4-[3-[(4-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol |
InChI |
InChI=1S/C17H18N2O2/c20-16-6-2-14(3-7-16)12-18-10-1-11-19-13-15-4-8-17(21)9-5-15/h2-9,12-13,20-21H,1,10-11H2 |
Clave InChI |
NONXHPQRMNHCIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NCCCN=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




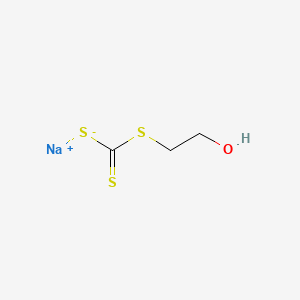

![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)

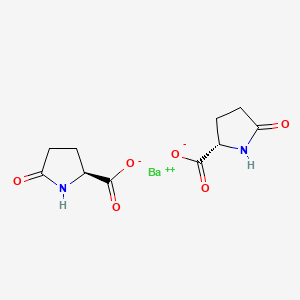

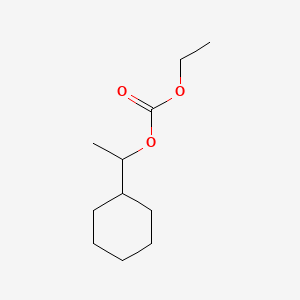
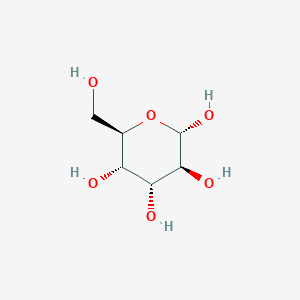
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

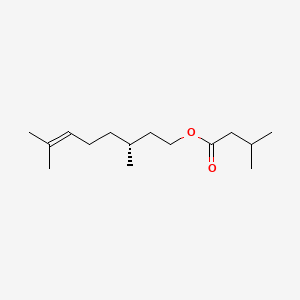
![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
